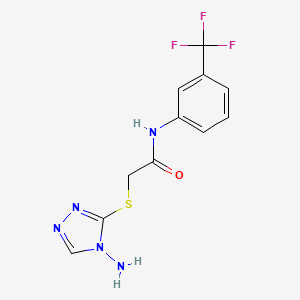
6-Bromo-1,3-benzothiazol-2(3H)-one hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1,3-benzothiazol-2(3H)-one hydrate est un composé chimique appartenant à la famille des benzothiazoles. Ce composé est caractérisé par la présence d'un atome de brome en position 6 du cycle benzothiazole et d'une forme hydratée, ce qui indique la présence de molécules d'eau dans sa structure cristalline. Les benzothiazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale et en science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-Bromo-1,3-benzothiazol-2(3H)-one hydrate implique généralement la bromation du 1,3-benzothiazol-2(3H)-one. La réaction est effectuée en utilisant du brome ou une source de brome telle que le N-bromosuccinimide (NBS) en présence d'un solvant approprié comme l'acide acétique ou le chloroforme. Les conditions de réaction impliquent généralement un reflux du mélange pendant plusieurs heures pour assurer une bromation complète.
Méthodes de production industrielle
Dans un contexte industriel, la production de this compound peut être mise à l'échelle en utilisant des réacteurs à flux continu. Cela permet un meilleur contrôle des paramètres de réaction tels que la température, la pression et le temps de réaction, conduisant à des rendements et une pureté plus élevés. L'utilisation de systèmes automatisés réduit également le risque d'erreur humaine et améliore la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
6-Bromo-1,3-benzothiazol-2(3H)-one hydrate subit diverses réactions chimiques, notamment:
Réactions de substitution: L'atome de brome peut être substitué par d'autres nucléophiles tels que des amines, des thiols ou des alcoolates.
Réactions d'oxydation: Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réactions de réduction: Le cycle benzothiazole peut être réduit dans des conditions spécifiques pour donner différents dérivés.
Réactifs et conditions courants
Réactions de substitution: Les réactifs courants comprennent l'hydrure de sodium (NaH), le carbonate de potassium (K2CO3) et divers nucléophiles. Les réactions sont généralement effectuées dans des solvants aprotiques polaires comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).
Réactions d'oxydation: Des réactifs tels que le peroxyde d'hydrogène (H2O2) ou l'acide m-chloroperbenzoïque (m-CPBA) sont utilisés.
Réactions de réduction: Des agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Principaux produits formés
Réactions de substitution: Les produits comprennent divers benzothiazoles substitués en fonction du nucléophile utilisé.
Réactions d'oxydation: Les produits comprennent des sulfoxydes et des sulfones.
Réactions de réduction: Les produits comprennent des dérivés benzothiazole réduits.
Applications de la recherche scientifique
This compound a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme unité de construction pour la synthèse de molécules plus complexes.
Biologie: Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine: Exploré comme agent thérapeutique potentiel en raison de ses propriétés bioactives.
Industrie: Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les colorants et les polymères.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. L'atome de brome et le cycle benzothiazole jouent un rôle crucial dans son activité biologique. Le composé peut interagir avec des enzymes, des récepteurs ou de l'ADN, conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
6-Bromo-1,3-benzothiazol-2(3H)-one hydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 6-Bromo-1,3-benzothiazol-2(3H)-one hydrate involves its interaction with specific molecular targets. The bromine atom and the benzothiazole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-Chloro-1,3-benzothiazol-2(3H)-one
- 6-Fluoro-1,3-benzothiazol-2(3H)-one
- 6-Iodo-1,3-benzothiazol-2(3H)-one
Unicité
6-Bromo-1,3-benzothiazol-2(3H)-one hydrate est unique en raison de la présence de l'atome de brome, qui confère des propriétés chimiques et biologiques distinctes. Comparé à ses analogues chloro, fluoro et iodo, le dérivé brome présente souvent une réactivité et une puissance différentes dans diverses applications. La forme hydratée influence également sa solubilité et sa stabilité, la rendant appropriée pour des applications de recherche et industrielles spécifiques.
Propriétés
Formule moléculaire |
C7H6BrNO2S |
|---|---|
Poids moléculaire |
248.10 g/mol |
Nom IUPAC |
6-bromo-3H-1,3-benzothiazol-2-one;hydrate |
InChI |
InChI=1S/C7H4BrNOS.H2O/c8-4-1-2-5-6(3-4)11-7(10)9-5;/h1-3H,(H,9,10);1H2 |
Clé InChI |
QHQQPHLRODAVGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)SC(=O)N2.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(1E)-1-(4-methoxyphenyl)-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11987029.png)
![8-[4-(2-Chlorophenyl)-1-piperazinyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987033.png)
![N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11987042.png)
![2-(2-Chlorophenyl)-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987048.png)

![8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazino}-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987051.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11987056.png)
![2-[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11987061.png)

![{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11987070.png)
![Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11987072.png)
![Propyl 2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11987082.png)


